molecular formula C13H19BrN2O4S B501681 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 915925-41-6

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B501681
CAS RN: 915925-41-6
M. Wt: 379.27g/mol
InChI Key: OWNHDEIVYMHFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H19BrN2O4S . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is substituted with a sulfonyl group attached to a 5-bromo-2-methoxyphenyl group . The other nitrogen in the piperazine ring is attached to an ethanol group .


Chemical Reactions Analysis

The synthesis of this compound involves chemical reactions such as cyclization and aza-Michael addition . These reactions are part of the broader field of organic synthesis, which involves the construction of organic molecules through chemical reactions .


Physical And Chemical Properties Analysis

The average mass of this compound is 379.270 Da, and its monoisotopic mass is 378.024872 Da . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

DNA Minor Groove Binding

A review of the synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the compound , highlights their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, among other applications. Their utility extends to acting as radioprotectors and topoisomerase inhibitors, illustrating their potential in drug design and the investigation of DNA-binding mechanisms U. Issar, R. Kakkar, 2013.

Therapeutic Applications in Dentistry

The therapeutic applicability of phenolic compounds, such as tyrosol and hydroxytyrosol, which are structurally related to the compound , demonstrates their significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. This suggests potential applications in dentistry for managing inflammatory conditions, oxidative stress, and tumor prevention Adriano Costa Ramos et al., 2020.

Environmental Safety of Surfactants

Research on the environmental properties, fate, and toxicity of surfactants and their feedstocks, including compounds structurally related to 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, indicates that these substances, despite their high volume use and release into the aquatic environment, do not adversely impact aquatic or sediment environments at current usage levels. This underscores the importance of understanding the environmental impact of chemical compounds and their derivatives C. Cowan-Ellsberry et al., 2014.

Piperazine Derivatives in Therapeutics

A review of piperazine derivatives, including their structural and functional roles in therapeutic applications, suggests a broad spectrum of pharmacological activities. These activities range from antipsychotic to anticancer effects, highlighting the significance of such compounds in drug discovery and development. The versatility of the piperazine moiety as a building block in medicinal chemistry underscores the potential of compounds like this compound in generating novel therapeutic agents A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016.

Future Directions

Future research could focus on further exploring the synthesis methods of this compound and other piperazine derivatives . Additionally, the biological and pharmaceutical activity of these compounds could be a focus of future studies .

properties

IUPAC Name

2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNHDEIVYMHFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.